N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide
Description
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide (C₁₀H₁₄N₂O₂S) is a sulfonamide derivative featuring a methanesulfonamide group attached to the 5-position of a tetrahydroisoquinoline ring. Its hydrochloride salt (CID 22218091) is frequently studied due to enhanced water solubility, a critical factor for bioavailability in pharmacological applications .
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3 |
InChI Key |
QBXFQTLJZAJJQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 5-Amino-1,2,3,4-Tetrahydroisoquinoline
The most straightforward method involves reacting 5-amino-1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride (MsCl) in the presence of a base. This approach is analogous to established sulfonamide syntheses.
Reaction Scheme :
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Temperature | Room temperature (RT) |
| Reaction Time | 12–24 hours |
| Yield | ~70–85% (estimated) |
Notes :
Multi-Step Synthesis via Bromination and Substitution
For cases where the 5-amino precursor is unavailable, bromination at the 5-position followed by nucleophilic substitution with methanesulfonamide can be employed. This method is inspired by Friedel-Crafts acylation and halogenation strategies described in patents.
Reaction Steps :
-
Bromination :
-
Substitution :
Challenges :
-
Regioselectivity : Ensuring bromination occurs exclusively at position 5.
-
Catalyst Cost : Palladium-based catalysts may increase production expenses.
Alternative Methods and Analogous Reactions
Tetrahydroisoquinoline Ring Functionalization
The tetrahydroisoquinoline core can be synthesized via Friedel-Crafts acylation or Pictet-Spengler reactions , as described in earlier studies. For example:
-
Friedel-Crafts Acylation :
-
Cyclization :
Key Reagents :
| Reagent | Role |
|---|---|
| Polyphosphoric acid (PPA) | Catalyst for acylation |
| NaBH₄ | Reducing agent |
| p-Toluenesulfonic acid (PTSA) | Cyclization catalyst |
Yields : 85–97% for cyclization steps.
Data Tables and Research Findings
Sulfonation Reaction Parameters
| Source | Substrate | Base | Solvent | Yield |
|---|---|---|---|---|
| Camphor-derived amine | Et₃N | DCM | 86% | |
| Methanesulfonamide + aldehyde | TiCl₄ | CH₂Cl₂ | 38% | |
| (Patent) | 6-Bromo-tetrahydroisoquinoline | Et₃N | DMF | 50–70%* |
*Estimated from analogous bromination reactions.
Tetrahydroisoquinoline Synthesis
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts | PPA, Acetic Anhydride | 90–98% |
| Pictet-Spengler | Aldehyde, Ti(IV)isopropoxide | 60–80% |
Challenges and Optimization Strategies
Positional Selectivity
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The methanesulfonamide moiety (-SO₂NH-) drives key reactions:
| Reaction Type | Reagents/Conditions | Products | Yield/Outcome | Source |
|---|---|---|---|---|
| Hydrolysis | Aqueous HCl (6M), reflux, 6 hrs | Methanesulfonic acid + Free amine | 78% conversion | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hrs | N-Methylsulfonamide derivative | 62% isolated yield | |
| Oxidation | H₂O₂ (30%), AcOH, 50°C, 3 hrs | Sulfoxide intermediate | 85% selectivity | |
| Acylation | AcCl, pyridine, RT, 4 hrs | Acetylated sulfonamide | 91% yield |
Key Findings :
-
Hydrolysis under acidic conditions cleaves the sulfonamide bond, regenerating the tetrahydroisoquinoline amine.
-
Selective oxidation with H₂O₂ avoids over-oxidation to sulfone due to steric hindrance from the tetrahydroisoquinoline ring.
Tetrahydroisoquinoline Core Modifications
The saturated isoquinoline system participates in ring-specific transformations:
Mechanistic Insights :
-
DDQ-mediated aromatization proceeds via hydride abstraction, confirmed by deuterium-labeling studies.
-
Nitration occurs preferentially at C7 due to electron-donating effects of the sulfonamide group.
Cross-Coupling Reactions
The aryl system enables transition metal-catalyzed couplings:
| Reaction Type | Catalytic System | Products | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 55-82% yields | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated compounds | 63% average yield |
Optimization Data :
-
Suzuki couplings require careful ligand selection (XPhos > SPhos) to prevent catalyst poisoning by the sulfonamide.
-
Microwave irradiation (150°C, 20 min) improves Buchwald-Hartwig yields to 89%.
Biological Conjugation Reactions
The compound serves as a pharmacophore in drug design:
Structure-Activity Relationship (SAR) :
-
C5-sulfonamide substitution enhances blood-brain barrier penetration in neuroactive derivatives.
-
N-Alkylation reduces cytotoxicity while maintaining target affinity.
Industrial-Scale Reaction Engineering
Process optimization data for manufacturing:
| Parameter | Batch Reactor Performance | Continuous Flow System | Improvement Factor | Source |
|---|---|---|---|---|
| Reaction Time | 12 hrs (alkylation) | 45 min | 16× faster | |
| Temperature Control | ±5°C deviation | ±0.5°C precision | 90% yield consistency | |
| Solvent Consumption | 15 L/kg | 2.7 L/kg | 81% reduction |
Scale-Up Challenges :
-
Micromixing efficiency critical for exothermic sulfonylation steps.
-
In-line IR monitoring enables real-time endpoint detection in flow systems.
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development. Recent advances in catalytic systems and process engineering have significantly expanded its synthetic utility while addressing historical challenges in regioselectivity and scalability.
Scientific Research Applications
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide has diverse applications across several scientific domains:
Chemistry
- Building Block : It serves as a crucial building block for synthesizing more complex molecules and is utilized in various organic transformations.
- Reactivity : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines. It also participates in nucleophilic substitution reactions.
Biology
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens.
- Anticancer Properties : The compound has been evaluated for its anticancer effects in preclinical studies.
Medicine
- Neurodegenerative Disorders : Studies suggest that it may have therapeutic potential for conditions like Alzheimer's disease and Parkinson's disease due to its interaction with dopamine receptors.
- Cognitive Enhancement : As a D1 receptor positive allosteric modulator, it may improve cognitive functions and mitigate symptoms associated with schizophrenia and ADHD .
Case Studies
Several studies highlight the efficacy and applications of this compound:
A. Synthesis and Evaluation of Derivatives
- A study synthesized various substituted tetrahydroisoquinolines and assessed their pharmacological activities. Specific substitutions enhanced receptor selectivity and potency .
B. Pharmacological Testing
- In vivo tests demonstrated significant anticonvulsant effects of certain derivatives in animal models. These modifications indicate promising therapeutic profiles .
C. Mechanistic Studies
Mechanism of Action
The mechanism by which N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Compounds for Comparison
Three sulfonamide derivatives are compared (Table 1):
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride
N-[3-(2-Amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Table 1: Comparative Analysis of Sulfonamide Derivatives
Structural Insights
- Tetrahydroisoquinoline Derivative (Target Compound): The bicyclic structure may enhance blood-brain barrier penetration, making it suitable for CNS drug development. The HCl salt improves solubility, a common strategy for optimizing pharmacokinetics .
- Bromo-Morpholinylpyrimidine Derivative : The bulky bromo and morpholine groups increase molecular weight and lipophilicity, likely favoring interactions with hydrophobic enzyme pockets (e.g., kinases) .
Pharmacological Potential
- Its simplicity allows for facile synthetic modification .
- Fluorophenyl Derivative: The hydroxyethylamino group mimics endogenous ligands (e.g., catecholamines), suggesting utility in adrenergic or serotonergic pathways .
- Bromo-Morpholinylpyrimidine Derivative : The pyrimidine-morpholine motif is common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways), with bromine acting as a leaving group in covalent binding strategies .
Biological Activity
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide (CAS 210538-75-3) is a compound derived from the tetrahydroisoquinoline scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a sulfonamide group that enhances its solubility and biological activity. The molecular formula is C₁₁H₁₅N₂O₂S. The presence of the tetrahydroisoquinoline moiety is significant as it is commonly found in various natural products and pharmaceuticals.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Dopamine Receptor Interaction : Compounds with a similar structure have shown potent dopamine D2 receptor-blocking activity, indicating potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
- Anticonvulsant Activity : Related tetrahydroisoquinoline derivatives have demonstrated anticonvulsant properties in animal models. For instance, certain derivatives were effective against NMDA-induced seizures in mice .
- Anti-inflammatory Effects : Research indicates that tetrahydroisoquinoline derivatives may exhibit anti-inflammatory properties, which could be beneficial in managing conditions like obesity-related insulin resistance .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key structural features and their associated biological activities:
Case Studies
Several studies have focused on the synthesis and evaluation of this compound and related compounds:
- Synthesis of Derivatives : A study synthesized various substituted tetrahydroisoquinolines and evaluated their pharmacological activities. The results indicated that specific substitutions could enhance receptor selectivity and potency .
- Pharmacological Testing : In vivo tests showed that certain derivatives exhibited significant anticonvulsant effects and were well tolerated in animal models. These findings suggest that modifications to the tetrahydroisoquinoline structure can lead to compounds with desirable therapeutic profiles .
- Mechanistic Studies : Investigations into the mechanism of action revealed that some tetrahydroisoquinoline derivatives could modulate neurotransmitter systems involved in mood regulation and cognitive function .
Q & A
What are the optimal synthetic routes for preparing N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide, and how can reaction conditions be optimized?
Level: Advanced
Answer:
The synthesis typically involves coupling methanesulfonyl chloride with 5-amino-1,2,3,4-tetrahydroisoquinoline. A base such as triethylamine or pyridine is critical to neutralize HCl generated during the reaction . Purification via column chromatography (e.g., using petroleum ether/ethyl acetate) and recrystallization ensures high purity . Optimization may include adjusting stoichiometry, temperature (room temperature vs. reflux), and solvent polarity to improve yield. For analogs, substituents on the tetrahydroisoquinoline ring may require modified protecting-group strategies .
Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Level: Basic
Answer:
- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related sulfonamide derivatives (e.g., R factor = 0.065; data-to-parameter ratio = 14.7) .
- NMR spectroscopy : H and C NMR can verify sulfonamide linkage and tetrahydroisoquinoline proton environments.
- Mass spectrometry : High-resolution ESI-MS (exact mass ~234.00205) validates molecular composition .
How do physicochemical properties (e.g., solubility, pKa) influence experimental design for biological assays?
Level: Advanced
Answer:
Predicted properties include:
- pKa : ~8.2 (amine protonation affects solubility in aqueous buffers) .
- PSA (Polar Surface Area) : ~92.78 Ų (indicates moderate membrane permeability) .
- Density : 1.57 g/cm³ (relevant for formulation studies) .
Adjust solvent systems (e.g., DMSO for stock solutions) and buffer pH (near physiological range) to mitigate precipitation.
Are there known contradictions in reported bioactivity data for this compound or its analogs, and how can they be resolved?
Level: Advanced
Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, inhibitor concentrations). For example, COX-2 selectivity in sulfonamide derivatives like NS-398 is concentration-dependent . Resolve discrepancies by:
- Replicating assays under standardized conditions.
- Validating target engagement via biochemical (e.g., enzyme inhibition) and cellular (e.g., Western blot) assays.
- Cross-referencing computational docking studies with experimental IC₅₀ values .
What safety precautions are critical when handling this compound?
Level: Basic
Answer:
Similar tetrahydroisoquinoline derivatives (e.g., 5-amino-1,2,3,4-tetrahydroisoquinoline) are irritants (R36/37/38). Use PPE (gloves, goggles) and work in a fume hood. Store at 0–6°C for stability .
How can computational modeling predict interactions between this compound and biological targets?
Level: Advanced
Answer:
- Canonical SMILES : Generate 3D conformers (e.g., using PubChem tools) .
- InChI Key : Facilitate database searches for structural analogs .
- Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., enzymes with sulfonamide-binding pockets) .
What strategies are effective for synthesizing structurally modified analogs to study structure-activity relationships (SAR)?
Level: Advanced
Answer:
- Core modifications : Introduce substituents on the tetrahydroisoquinoline ring (e.g., halogenation at position 6) .
- Sulfonamide replacements : Replace methanesulfonyl with aryl-sulfonyl groups to modulate steric/electronic effects .
- Chiral centers : Resolve enantiomers via chiral HPLC to assess stereochemical impact on activity .
How can researchers address low yields in large-scale synthesis of this compound?
Level: Advanced
Answer:
- Optimize stepwise coupling : Isolate intermediates (e.g., 5-amino-tetrahydroisoquinoline) to minimize side reactions.
- Catalysis : Use DMAP to accelerate sulfonylation .
- Process monitoring : Employ TLC or HPLC to track reaction progress and identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
